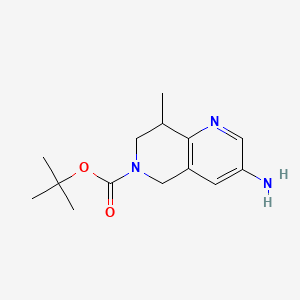

tert-butyl 3-amino-8-methyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-Butyl 3-amino-8-methyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate: is a synthetic organic compound belonging to the naphthyridine family. This compound is characterized by its complex structure, which includes a tert-butyl ester group, an amino group, and a methyl group attached to a dihydronaphthyridine core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-8-methyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Naphthyridine Core: Starting from a suitable precursor such as 2,6-dichloropyridine, the naphthyridine core can be constructed through a series of nucleophilic substitution reactions.

Introduction of the Amino Group: The amino group can be introduced via reductive amination, where an appropriate amine reacts with an aldehyde or ketone intermediate.

Esterification: The tert-butyl ester group is often introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction of the naphthyridine core can yield fully saturated derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Nitroso or nitro derivatives.

Reduction: Saturated naphthyridine derivatives.

Substitution: Various substituted naphthyridine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, tert-butyl 3-amino-8-methyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets such as enzymes or receptors makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.

Mecanismo De Acción

The mechanism of action of tert-butyl 3-amino-8-methyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as enzyme inhibition, receptor modulation, or DNA intercalation, depending on its specific structure and functional groups.

Comparación Con Compuestos Similares

Similar Compounds

tert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate: Lacks the methyl group at the 8-position.

tert-Butyl 3-amino-8-methyl-1,6-naphthyridine-6(5H)-carboxylate: Does not have the dihydro structure.

tert-Butyl 3-amino-8-methyl-7,8-dihydroquinoline-6(5H)-carboxylate: Contains a quinoline core instead of a naphthyridine core.

Uniqueness

The presence of the tert-butyl ester, amino group, and methyl group in tert-butyl 3-amino-8-methyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate provides a unique combination of steric and electronic properties. This uniqueness can lead to distinct biological activities and chemical reactivity compared to similar compounds.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

Actividad Biológica

tert-Butyl 3-amino-8-methyl-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate is an organic compound characterized by its unique naphthyridine structure. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in neuropharmacology and as an acetylcholinesterase inhibitor.

The compound's molecular formula is C14H21N3O2 with a molar mass of 263.34 g/mol. Its predicted density is approximately 1.144 g/cm³ and it has a pKa of around 6.28, indicating its weakly acidic nature .

| Property | Value |

|---|---|

| Molecular Formula | C14H21N3O2 |

| Molar Mass | 263.34 g/mol |

| Density | 1.144 g/cm³ |

| pKa | 6.28 |

| Boiling Point | 436.1 °C (predicted) |

| CAS Number | 1211517-79-1 |

Acetylcholinesterase Inhibition

One of the primary areas of research surrounding this compound is its activity as an acetylcholinesterase (AChE) inhibitor . AChE inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound has shown promising results in various in vitro studies, demonstrating significant inhibition of AChE activity, which is essential for increasing acetylcholine levels in synaptic clefts .

Neuroprotective Effects

In addition to its AChE inhibitory properties, this compound exhibits neuroprotective effects against oxidative stress-induced neuronal damage. Studies indicate that it can enhance cell viability in neuroblastoma cell lines exposed to neurotoxic agents like hydrogen peroxide (H2O2). This protective mechanism is believed to involve the modulation of oxidative stress pathways and apoptosis .

Case Studies

- In vitro Studies : Research conducted on SH-SY5Y neuroblastoma cells demonstrated that this compound significantly reduced cell death induced by oxidative stress, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

- Animal Models : Preliminary studies using animal models have shown that administration of this compound can improve cognitive functions and memory retention in rodents subjected to memory impairment protocols, further supporting its neuroprotective claims .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of AChE , leading to increased levels of acetylcholine.

- Antioxidant activity , which reduces oxidative stress and protects neuronal integrity.

- Modulation of signaling pathways associated with neuronal survival and apoptosis.

Propiedades

IUPAC Name |

tert-butyl 3-amino-8-methyl-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c1-9-7-17(13(18)19-14(2,3)4)8-10-5-11(15)6-16-12(9)10/h5-6,9H,7-8,15H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LILIQFNXYMJNJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC2=C1N=CC(=C2)N)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.